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The following table summarizes key experimental data from a mutational study on the α1β2γ2 GABAA

receptor subtype, which is the most abundant in the central nervous system. The data shows the modulatory

action of various anesthetics, measured as the potentiation of GABA-induced chloride currents [1].

Table 1: Potentiation of GABA-Induced Currents by Anesthetics on Wild-type and Mutant α1β2γ2

Receptors [1]

Anesthetic
Agent

Concentration
Used

Receptor Type
Potentiation of
GABA Response (%
of control)

Key Findings

Enflurane 1 mM α1β2γ2 (Wild-

type)

119.4 ± 23% Baseline

potentiation on wild-
type receptors.

α1β2(N265M)γ2 31.7 ± 10% Severely reduced
potentiation.

α1β2(M286W)γ2 4.8 ± 2.1% Nearly abolished
potentiation.

Propofol 10 µM α1β2γ2 (Wild-
type)

100.7 ± 17% Baseline
potentiation.
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Anesthetic
Agent

Concentration
Used

Receptor Type
Potentiation of
GABA Response (%
of control)

Key Findings

α1β2(N265M)γ2 43.5 ± 10.1% Significantly
reduced.

α1β2(M286W)γ2 48.4 ± 13.2% Significantly
reduced.

Etomidate 10 µM α1β2γ2 (Wild-
type)

372 ± 103.4% Strong baseline
potentiation.

α1β2(N265M)γ2 83.7 ± 23.5% Significantly
reduced.

α1β2(M286W)γ2 87.4 ± 34.1% Significantly
reduced.

Alphaxalone 5 µM α1β2γ2 (Wild-
type)

327 ± 59.4% Baseline
potentiation.

α1β2(N265M)γ2 346.5 ± 97.4% Not significantly
different from wild-

type.

α1β2(M286W)γ2 201.6 ± 45.6% Not significantly

different from wild-
type.

Significant Reduction | No Significant Change

Experimental Protocols for Key Findings

The data in Table 1 were generated using the following key methodologies [1]:

Receptor Expression: Wild-type and mutant β2 subunits were co-expressed with α1 and γ2 subunits

in HEK 293 cells.
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Site-Directed Mutagenesis: The point mutations β2(N265M) and β2(M286W) were introduced into

the transmembrane regions M2 and M3 of the β subunit, respectively.
Electrophysiological Recording: GABA-induced chloride currents were measured. To test

modulatory activity, GABA was applied at a concentration that elicits 15% of its own maximal
response (EC15).

Data Analysis: The potentiation of the GABA-induced current by an anesthetic was calculated as a
percentage increase relative to the current evoked by GABA alone. Statistical significance was

determined using appropriate tests (e.g., student's t-test).

Molecular Mechanisms and Binding Sites

The differential effects observed in the mutational study point to specific molecular mechanisms.

Critical Residues for Anesthetic Action: The residues N265 (in the TM2 domain) and M286 (in the

TM3 domain) of the β subunit are critical for the action of enflurane, propofol, and etomidate.
Mutating these residues significantly impairs their potentiating effects, suggesting these anesthetics

bind to or act via pockets involving these residues [1].
Agent-Specific Binding Pockets: While enflurane's specific binding sites are less defined,

photolabeling studies with related volatile anesthetics (isoflurane and sevoflurane) show they bind to
multiple residues within the transmembrane domains of α and β subunits, particularly at the α+/β−
and β+/α− interfaces. This suggests volatile anesthetics may have distinct, overlapping binding sites
compared to intravenous agents [2].

Receptor Subtype Specificity: The phenotypic consequences of the N265M and M286W mutations
can vary depending on the GABAA receptor subtype (e.g., α1β2γ2 vs. α2β3γ2), indicating that the

precise anesthetic binding and mechanism are influenced by the specific subunit composition of the

receptor [1].

The following diagram illustrates the general mechanism of positive allosteric modulation and the key

residues involved.
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Diagram: Mechanism of GABAA Receptor Positive Allosteric Modulation. The diagram shows the

pentameric GABAA receptor. When GABA binds, the chloride channel opens. Positive allosteric modulators

(PAMs) like enflurane and propofol bind to specific sites, such as the βN265 and βM286 residues, enhancing

channel opening and increasing chloride influx, leading to neuronal hyperpolarization [1] [3].

Key Insights for Research and Development

Receptor Subtype Matters: The effects of anesthetics are highly dependent on the GABAA receptor

subtype. Data from one combination (e.g., αβ) may not fully translate to the more physiologically
abundant αβγ combinations [1] [4].

Distinct from Neurosteroids: Enflurane's mechanism is distinct from that of neurosteroid
anesthetics like alphaxalone, as the latter's action is not impaired by the N265M or M286W mutations
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[1].

Integrated Systems View: Anesthetic-induced immobility (e.g., as measured by MAC) results from
the combined modulation of multiple receptor systems (like GABAA and NMDA) in the spinal cord.

The magnitude of an agent's effect on one receptor system can influence its relative contribution at
another [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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